2-(Furan-2-yl)-2-oxoacetyl chloride
Description
2-(Furan-2-yl)-2-oxoacetyl chloride (CAS: N/A; molecular formula: C₆H₃ClO₃) is an acyl chloride derivative characterized by a furan ring substituted at the 2-position of a reactive α-ketoacyl chloride group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazinones and acetamides . Its reactivity stems from the electron-withdrawing carbonyl and chloride groups, enabling nucleophilic substitution and condensation reactions. Industrial applications include pharmaceutical synthesis, where it has been utilized in pathways targeting cardiac hypertrophy and bioactive maleimides .
Properties
IUPAC Name |
2-(furan-2-yl)-2-oxoacetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3/c7-6(9)5(8)4-2-1-3-10-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDBFEJSQZIUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Reactivity: The furan-substituted chloride exhibits moderate electrophilicity due to the electron-donating furan ring, enabling regioselective condensations with amines (e.g., 2-aminoacetamide chloride in ) . Indole-substituted derivatives (e.g., 2-(1H-Indol-3-yl)-2-oxoacetyl chloride) display higher reactivity in Perkin condensations due to the indole’s electron-rich aromatic system, facilitating maleimide ring formation . Adamantane-indole hybrids () combine steric bulk from adamantane with indole’s reactivity, enhancing selectivity in amide bond formation .
Synthetic Efficiency :
- Indole derivatives achieve higher yields (90% for 2-(1H-Indol-3-yl)-2-oxoacetyl chloride) compared to furan analogues, where multi-step syntheses (e.g., QYY000) result in lower cumulative yields (19.5% over 3 steps) .
Applications :
Table 2: Hazard Profiles of Selected 2-Oxoacetyl Chlorides
Notes:
- The furan-substituted compound is explicitly classified as Category 1A for skin corrosion , requiring stringent protective measures (gloves, face shields) .
- Other analogues (e.g., indole or adamantane derivatives) likely share similar hazards due to the reactive acyl chloride group, though specific data are lacking.
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